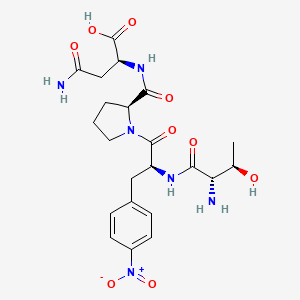

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

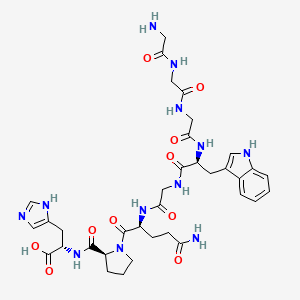

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagin ist eine synthetische Peptidverbindung. Peptide sind kurze Ketten von Aminosäuren, die durch Peptidbindungen miteinander verbunden sind, und sie spielen eine entscheidende Rolle in biologischen Prozessen. Diese spezielle Verbindung besteht aus fünf Aminosäuren: L-Threonin, 4-Nitro-L-Phenylalanin, L-Prolin und L-Asparagin. Das Vorhandensein der Nitrogruppe am Phenylalaninrest verleiht dem Peptid einzigartige chemische Eigenschaften.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagin beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplungsreaktion: Jede Aminosäure wird aktiviert und an die Harz-gebundene Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um die nächste Kupplungsreaktion zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagin beinhaltet oft automatisierte Peptidsynthesizer, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe am Phenylalaninrest kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, wodurch das Peptid in einzelne Aminosäuren zerfällt.

Substitution: Die Nitrogruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder katalytische Hydrierung.

Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte

Oxidation: Umsetzung der Nitrogruppe in eine Aminogruppe.

Reduktion: Freie Aminosäuren.

Substitution: Modifizierte Peptide mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen.

Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivitäten, wie z. B. Enzyminhibition oder Rezeptorbindung.

Medizin: Erforscht hinsichtlich seines therapeutischen Potenzials in der Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Proteine oder Signalwege.

Industrie: Wird bei der Entwicklung von peptidbasierten Materialien und Sensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagin hängt von seiner Interaktion mit bestimmten molekularen Zielstrukturen ab. Die Nitrogruppe am Phenylalaninrest kann an Redoxreaktionen teilnehmen, was die Aktivität von Enzymen oder Rezeptoren möglicherweise beeinflusst. Das Peptid kann auch an Proteine binden und deren Funktion oder Stabilität verändern.

Analyse Chemischer Reaktionen

Types of Reactions

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: The nitro group on the phenylalanine residue can be reduced to an amino group under specific conditions.

Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into individual amino acids.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Conversion of the nitro group to an amino group.

Reduction: Free amino acids.

Substitution: Modified peptides with different functional groups.

Wissenschaftliche Forschungsanwendungen

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine has various applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.

Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine depends on its interaction with specific molecular targets. The nitro group on the phenylalanine residue can participate in redox reactions, potentially affecting the activity of enzymes or receptors. The peptide can also bind to proteins, altering their function or stability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

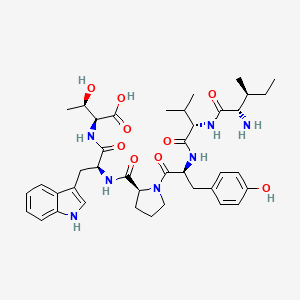

L-Tryptophyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-phenylalanin: Ein weiteres synthetisches Peptid mit einer ähnlichen Struktur, aber unterschiedlicher Aminosäurezusammensetzung.

Cyclo(glycyl-L-threonyl-L-prolyl-L-threonyl-L-prolyl-L-leucyl-L-phenylalanyl-L-phenylalanyl): Ein cyclisches Peptid mit unterschiedlicher Aminosäuresequenz und -struktur.

Einzigartigkeit

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagin ist aufgrund des Vorhandenseins der Nitrogruppe am Phenylalaninrest einzigartig, die ihm besondere chemische Eigenschaften und potenzielle biologische Aktivitäten verleiht. Dies macht es zu einer wertvollen Verbindung, um die Auswirkungen von Nitrogruppen in Peptiden zu untersuchen und neue therapeutische Anwendungen zu erforschen.

Eigenschaften

CAS-Nummer |

880877-44-1 |

|---|---|

Molekularformel |

C22H30N6O9 |

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H30N6O9/c1-11(29)18(24)20(32)25-14(9-12-4-6-13(7-5-12)28(36)37)21(33)27-8-2-3-16(27)19(31)26-15(22(34)35)10-17(23)30/h4-7,11,14-16,18,29H,2-3,8-10,24H2,1H3,(H2,23,30)(H,25,32)(H,26,31)(H,34,35)/t11-,14+,15+,16+,18+/m1/s1 |

InChI-Schlüssel |

XPQQFCWFQHYZNH-XGJAGSQMSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)

![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)

![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)

![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)

![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)

![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)